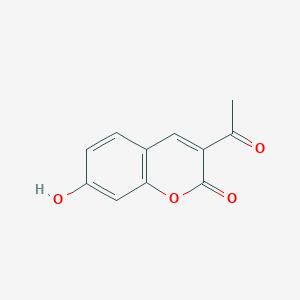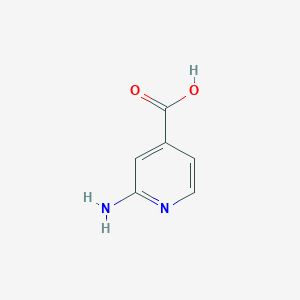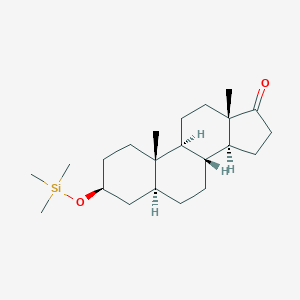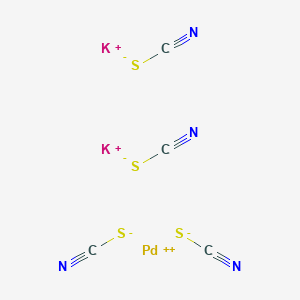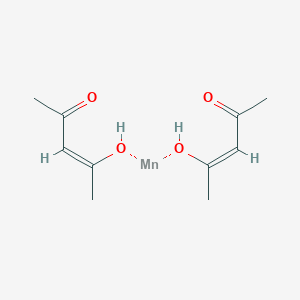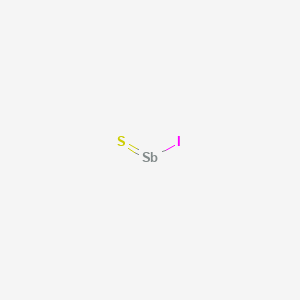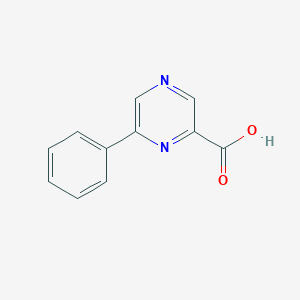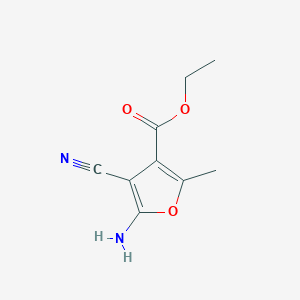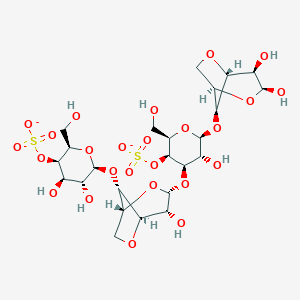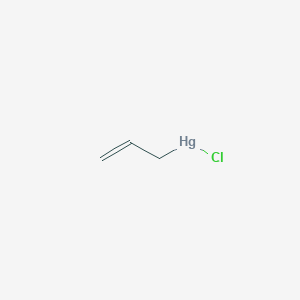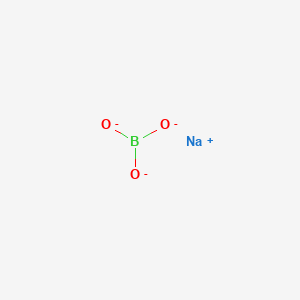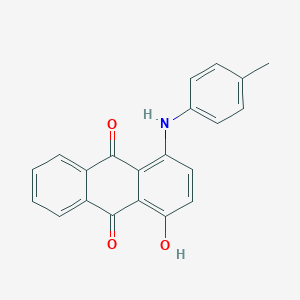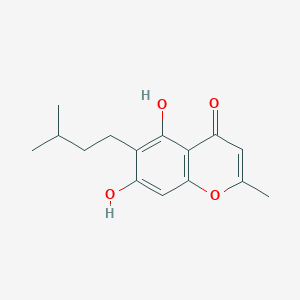
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is a natural compound found in various plants such as Passiflora incarnata, Ruta graveolens, and Glycyrrhiza glabra. It has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. In
作用机制
The mechanism of action of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
生化和生理效应
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been shown to possess various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
实验室实验的优点和局限性
One of the advantages of using Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available and cost-effective. However, one limitation of using Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is its low solubility in water, which can make it challenging to use in aqueous-based experiments.
未来方向
There are many potential future directions for the study of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-. One area of interest is its potential as an anti-diabetic agent. Studies have shown that Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies have suggested that Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, further research is needed to explore the potential anticancer effects of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, and to elucidate its mechanism of action.
合成方法
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can be synthesized through various methods, including the reaction between 2,4-pentanedione and 2-hydroxybenzaldehyde, and the reaction between 2,4-pentanedione and 2,4-dihydroxybenzaldehyde. However, the most efficient method for synthesizing Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is through the reaction between 2,4-pentanedione and isopentyl bromide in the presence of sodium ethoxide.
科学研究应用
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer effects. Studies have also demonstrated its potential as an anti-diabetic agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
13475-07-5 |
|---|---|
产品名称 |
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl- |
分子式 |
C15H18O4 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-methyl-6-(3-methylbutyl)chromen-4-one |
InChI |
InChI=1S/C15H18O4/c1-8(2)4-5-10-11(16)7-13-14(15(10)18)12(17)6-9(3)19-13/h6-8,16,18H,4-5H2,1-3H3 |
InChI 键 |
LQVWWKRBRAGZJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CCC(C)C)O |
规范 SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CCC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)
